Cas no 58142-53-3 (ISOQUINOLINE, 3-CHLORO-5-FLUORO-)

3-Chloro-5-fluoro-isoquinoline is a halogenated heterocyclic compound with potential applications in pharmaceutical and agrochemical research. Its structure, featuring both chloro and fluoro substituents on the isoquinoline scaffold, enhances its reactivity and utility as a versatile intermediate in organic synthesis. The presence of electron-withdrawing groups at the 3- and 5-positions may influence its binding affinity in medicinal chemistry applications, particularly in the development of bioactive molecules. This compound is valued for its stability and selectivity in cross-coupling reactions, making it suitable for constructing complex molecular frameworks. Proper handling and storage are recommended due to its halogenated nature.
ISOQUINOLINE, 3-CHLORO-5-FLUORO- structure
58142-53-3 structure
Product Name:ISOQUINOLINE, 3-CHLORO-5-FLUORO-
CAS No:58142-53-3
MF:C9H5ClFN
MW:181.594104528427
CID:948085
PubChem ID:21567175
Update Time:2025-06-13

ISOQUINOLINE, 3-CHLORO-5-FLUORO- Chemical and Physical Properties

Names and Identifiers

    • ISOQUINOLINE, 3-CHLORO-5-FLUORO-
    • AT27651
    • AKOS006309174
    • DB-326511
    • EN300-399791
    • SCHEMBL11813543
    • 58142-53-3
    • 3-Chloro-5-fluoroisoquinoline
    • Inchi: 1S/C9H5ClFN/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H
    • InChI Key: OPSMIHFVPBJRKM-UHFFFAOYSA-N
    • SMILES: ClC1=CC2C(=CC=CC=2C=N1)F

Computed Properties

  • Exact Mass: 181.0094550g/mol
  • Monoisotopic Mass: 181.0094550g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12.9Ų

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Additional information on ISOQUINOLINE, 3-CHLORO-5-FLUORO-

Recent Advances in the Study of ISOQUINOLINE, 3-CHLORO-5-FLUORO- (CAS: 58142-53-3) in Chemical Biology and Pharmaceutical Research

The compound ISOQUINOLINE, 3-CHLORO-5-FLUORO- (CAS: 58142-53-3) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural properties and potential therapeutic applications. This heterocyclic aromatic compound, characterized by the presence of chloro and fluoro substituents, has been the subject of several studies aimed at exploring its biological activity, synthetic pathways, and pharmacological potential. Recent research has particularly focused on its role as a key intermediate in the synthesis of bioactive molecules and its interactions with various biological targets.

One of the most notable advancements in the study of ISOQUINOLINE, 3-CHLORO-5-FLUORO- is its application in the development of novel kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Researchers have synthesized derivatives of this compound and evaluated their inhibitory effects on specific kinases, with promising results in preclinical models. The structural flexibility of the isoquinoline scaffold allows for modifications that can enhance binding affinity and selectivity, making it a valuable template for drug design.

In addition to its potential as a kinase inhibitor, ISOQUINOLINE, 3-CHLORO-5-FLUORO- has also been investigated for its antimicrobial properties. A recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, highlighting its potential as a lead compound for the development of new antibiotics.

Another area of interest is the compound's role in central nervous system (CNS) disorders. Preliminary studies have suggested that ISOQUINOLINE, 3-CHLORO-5-FLUORO- and its analogs may modulate neurotransmitter systems, particularly those involving dopamine and serotonin. These findings open up new avenues for research into its potential use in treating psychiatric and neurodegenerative conditions, although further studies are needed to fully elucidate its pharmacological profile and safety.

The synthetic routes to ISOQUINOLINE, 3-CHLORO-5-FLUORO- have also been optimized in recent years, with researchers developing more efficient and environmentally friendly methods. For instance, a 2023 study in Organic Letters reported a one-pot synthesis approach that significantly reduces the number of steps and improves yield, making the compound more accessible for large-scale applications. Such advancements are crucial for facilitating further research and potential commercialization.

Despite these promising developments, challenges remain in the clinical translation of ISOQUINOLINE, 3-CHLORO-5-FLUORO--based therapeutics. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through rigorous preclinical and clinical testing. However, the growing body of research underscores the compound's versatility and potential as a cornerstone in the development of new drugs across multiple therapeutic areas.

In conclusion, ISOQUINOLINE, 3-CHLORO-5-FLUORO- (CAS: 58142-53-3) represents a compelling area of research in chemical biology and pharmaceutical sciences. Its diverse biological activities, coupled with advancements in synthetic chemistry, position it as a valuable candidate for further exploration. Future studies should focus on optimizing its pharmacological properties and expanding its therapeutic applications, paving the way for innovative treatments in medicine.

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